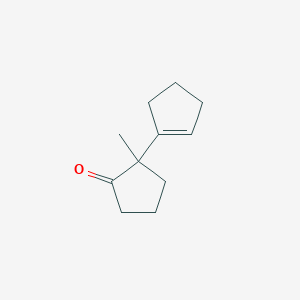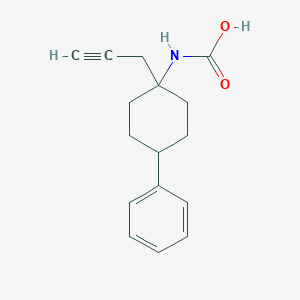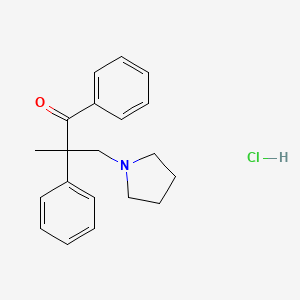
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of pyrrolidinyl ketones This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of propiophenone derivatives with pyrrolidine under specific conditions. . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-phenyl-3-(1-piperidinyl)-1-propanone hydrochloride
- 3-Methyl-α-Pyrrolidinopropiophenone (hydrochloride)
- 4’-Ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone hydrochloride
Uniqueness
2-Methyl-2-phenyl-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a propiophenone moiety
Properties
CAS No. |
40281-23-0 |
|---|---|
Molecular Formula |
C20H24ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2-methyl-1,2-diphenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-20(16-21-14-8-9-15-21,18-12-6-3-7-13-18)19(22)17-10-4-2-5-11-17;/h2-7,10-13H,8-9,14-16H2,1H3;1H |
InChI Key |
FYGJHBPMTIZVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


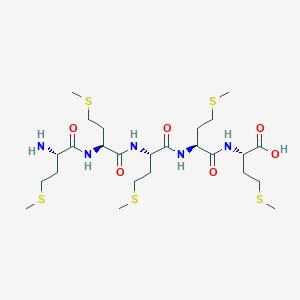
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)


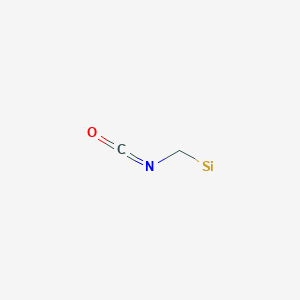
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
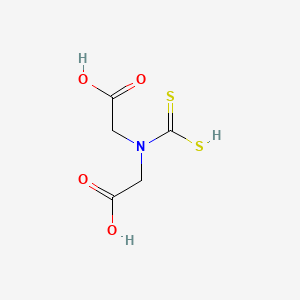

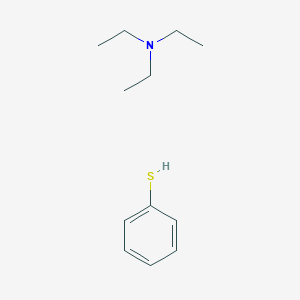
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
